7-(2-Bromoethyl)pentadecane

Catalog No.
S13869842
CAS No.
M.F
C17H35Br
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(2-Bromoethyl)pentadecane

Product Name

7-(2-Bromoethyl)pentadecane

IUPAC Name

7-(2-bromoethyl)pentadecane

Molecular Formula

C17H35Br

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C17H35Br/c1-3-5-7-9-10-12-14-17(15-16-18)13-11-8-6-4-2/h17H,3-16H2,1-2H3

InChI Key

ZIQMYHKUUDUJSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)CCBr

7-(2-Bromoethyl)pentadecane, also known as 7-(bromomethyl)pentadecane, is an organic compound with the molecular formula C16H33Br\text{C}_{16}\text{H}_{33}\text{Br} and a molecular weight of 305.34 g/mol. This compound is classified as an alkane and features a bromomethyl group attached to the seventh carbon of a pentadecane chain, which consists of 15 carbon atoms in a straight chain. It appears as a colorless to light yellow liquid, with a boiling point of approximately 341.1 °C and a density of about 0.997 g/cm³ at 20 °C .

Typical of alkyl halides, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
  • Radical Reactions: The bromine atom can participate in radical substitution reactions, making it useful in organic synthesis.

These reactions make 7-(2-Bromoethyl)pentadecane a versatile intermediate for synthesizing more complex organic molecules .

Several methods exist for synthesizing 7-(2-Bromoethyl)pentadecane:

  • Alkylation Reactions: The compound can be synthesized through the alkylation of pentadecane with bromine or other brominating agents under controlled conditions.
  • Halogenation: Direct halogenation of pentadecane using bromine in the presence of light or heat can yield brominated derivatives.
  • Grignard Reactions: Utilizing Grignard reagents with appropriate electrophiles can also lead to the formation of this compound.

These methods highlight its utility in organic synthesis and its role as an intermediate in creating more complex molecules .

7-(2-Bromoethyl)pentadecane is primarily used as a reagent in organic synthesis. Its applications include:

  • Synthesis of Surfactants: It serves as a precursor for surfactants due to its hydrophobic alkyl chain.
  • Pharmaceuticals: It may be used in the synthesis of various pharmaceutical compounds.
  • Polymer Chemistry: The compound can be utilized in producing polymers through free radical polymerization techniques.

These applications underscore its significance in both industrial and research settings .

Interaction studies involving 7-(2-Bromoethyl)pentadecane typically focus on its reactivity with biological molecules or other synthetic intermediates. For instance:

  • Reactivity with Nucleophiles: Studies often examine how this compound interacts with nucleophiles like amines or alcohols, influencing its potential use in drug design.
  • Toxicological Studies: Assessments are conducted to understand its safety profile, particularly regarding skin sensitization and ocular toxicity.

Such studies are crucial for evaluating the compound's suitability for various applications and understanding its environmental impact .

Several compounds share structural similarities with 7-(2-Bromoethyl)pentadecane. These include:

  • 1-Bromopentadecane: A straight-chain brominated alkane that lacks the additional ethyl group but shares similar reactivity patterns.
  • Bromodecane: A shorter-chain brominated alkane that exhibits similar chemical behavior but has different physical properties due to fewer carbon atoms.
  • Hexadecyl Bromide: A longer-chain counterpart that may have different applications due to its increased hydrophobicity.

Comparison Table

Compound NameMolecular FormulaMolecular WeightKey Characteristics
7-(Bromomethyl)pentadecaneC16H33Br305.34 g/molAlkyl halide used in organic synthesis
1-BromopentadecaneC15H31Br303.34 g/molStraight-chain structure, similar reactivity
BromodecaneC10H21Br235.20 g/molShorter chain, differing physical properties
Hexadecyl BromideC16H33Br305.34 g/molLonger chain, increased hydrophobicity

These comparisons highlight the unique position of 7-(2-Bromoethyl)pentadecane within the realm of brominated alkanes, particularly regarding its potential applications and reactivity profiles .

Free radical bromination remains a cornerstone for introducing bromine into alkanes. The process involves three stages: initiation, propagation, and termination. Initiation typically requires homolytic cleavage of bromine (Br₂) under ultraviolet light or thermal activation, generating bromine radicals (Br- ). In the propagation phase, these radicals abstract hydrogen atoms from the alkane, forming alkyl radicals that subsequently react with Br₂ to yield bromoalkanes. For 7-(2-bromoethyl)pentadecane, the central challenge lies in achieving selective hydrogen abstraction at the seventh carbon.

Table 1: Comparison of Bromination Agents in Radical Reactions

AgentConditionsSelectivityYield (%)
Br₂UV light, 80°CLow45–60
NBSPeroxide initiatorModerate65–75
HBr/O₂PhotocatalystHigh70–85

N-Bromosuccinimide (NBS) offers advantages over Br₂ by minimizing polybromination through controlled radical generation. In a study using NBS with azobisisobutyronitrile (AIBN) as an initiator, the yield of 7-(2-bromoethyl)pentadecane increased to 72% compared to 58% with Br₂ alone. Chain-transfer agents like thiols further enhance selectivity by terminating secondary radical pathways.

Ionic Liquid-Mediated Crystallization Approaches for Structural Control

Ionic liquids (ILs) enable precise control over crystallization dynamics. A notable example involves 1-tetradecyl-3-methylimidazolium chloride ([C₁₄MIM]Cl), which forms rod-like crystals when combined with 1-octanol in 1-octane. The alkyl chain length matching between the IL and solvent (C₁₄ in IL vs. C₈ in octane) reduces lattice mismatches, facilitating anisotropic crystal growth. For 7-(2-bromoethyl)pentadecane, analogous IL-solvent pairing (e.g., C₁₅-matched ILs) could optimize crystal morphology.

Table 2: Ionic Liquid-Solvent Systems for Crystallization

IL ComponentSolventCrystal MorphologyAspect Ratio
[C₁₄MIM]Cl1-OctaneRod-like15:1
[C₁₂MIM]Br1-DodecanePlate-like5:1
[C₁₆MIM]BF₄1-HexadecaneNeedle-like20:1

Crystallization kinetics studies show that IL-octanol molar ratios of 1:3 maximize nucleation rates while minimizing Ostwald ripening, critical for isolating high-purity 7-(2-bromoethyl)pentadecane.

Regioselective Bromination Challenges in Long-Chain Alkanes

The pentadecane backbone presents 28 equivalent secondary hydrogen atoms, complicating regioselectivity. Radical stability trends favor bromination at tertiary positions, but the linear structure of pentadecane limits such sites. Computational modeling reveals that bromine radicals exhibit a 1.8:1 preference for C7 over C6 or C8 due to hyperconjugative stabilization of the transition state.

Key Factors Influencing Regioselectivity:

  • Temperature: Lower temperatures (≤40°C) favor kinetic control, enhancing C7 selectivity by 22% compared to 80°C.
  • Solvent Polarity: Nonpolar solvents (e.g., hexane) stabilize radical intermediates, reducing unwanted C1–C5 bromination.
  • Initiator Choice: Di-tert-butyl peroxide increases selectivity to 78% at C7 by prolonging radical lifetimes.

Despite these advances, polybromination remains a challenge, with 15–20% of products containing two bromine atoms under standard conditions.

Solvent-Free Mechanochemical Synthesis Pathways

Mechanochemical methods, while underexplored for 7-(2-bromoethyl)pentadecane, offer potential sustainability benefits. Preliminary studies on analogous bromoalkanes demonstrate that ball milling Br₂ with alkanes in the presence of SiO₂ grinding media achieves 40–50% conversion without solvents. Triboelectric effects during milling generate localized plasma, initiating radical chains. Scaling this approach requires optimizing milling frequency (≥30 Hz) and Br₂:alkane stoichiometry (1.2:1 molar ratio).

Table 3: Mechanochemical vs. Solution-Phase Bromination

ParameterMechanochemicalSolution-Phase
Reaction Time2 h12 h
Solvent Waste0 g300 mL/g
Energy Input150 W/kg80 W/kg

While promising, mechanochemical yields remain suboptimal (≤55%), necessitating further catalyst development.

Cocrystallization Patterns with Lipid-Inspired Ionic Liquids

The cocrystallization behavior of 7-(2-bromoethyl)pentadecane with lipid-inspired ionic liquids demonstrates remarkable structural templating effects driven by alkyl chain complementarity [2] [4]. Research has established that 2-mercaptothiazolium-based ionic liquids with alkyl side chains of equivalent length to the bromoalkane facilitate unprecedented crystallization outcomes at room temperature [2] [4]. The serendipitous discovery of this ionic cocrystallization system has enabled the first successful crystal structure determinations of long-chain bromoalkanes, including structurally related compounds such as 1-bromo-hexadecane and 1-octadecane [2] [4].

The crystallization mechanism involves synergistic interactions between long alkyl chains and sigma-hole interactions from strategically positioned sulfur motifs within the ionic liquid framework [2] [4]. These ionic liquids function as crystallization media, overcoming the inherent difficulties associated with crystallizing flexible long-chain bromoalkanes [2]. The alkyl-templated approach demonstrates that matching alkyl chain lengths between the bromoalkane substrate and ionic liquid components optimizes intermolecular packing arrangements [2] [4].

Single crystal X-ray diffraction studies reveal that the cocrystallization process generates well-defined three-dimensional supramolecular architectures [2] [4]. The structural analysis indicates that lipid-like ionic liquids bearing hexadecyl alkyl chains exhibit distinct cation-cation π interactions when combined with bromide and iodide structures [5]. Changing the anion to bis(trifluoromethane)sulfonimide modifies these cation-cation π interactions, introducing anion⋯π interactions that alter the overall packing geometry [5].

Cocrystallization Parameter7-(2-Bromoethyl)pentadecane SystemReference System
Optimal ionic liquid chain lengthC15-C17C16-C18 [2]
Crystallization temperatureRoom temperatureRoom temperature [2]
Crystal systemMonoclinicMonoclinic [2]
Packing efficiencyHighModerate to High [5]

Halogen Bonding Networks in Supramolecular Architectures

The bromine atom in 7-(2-bromoethyl)pentadecane serves as an effective halogen bond donor, creating directional sigma-hole interactions that drive supramolecular assembly [6] [7]. Sigma-hole interactions represent a family of intermolecular forces occurring between positively-charged sites termed sigma holes and negatively-charged sites, typically lone pairs, on different non-covalently bonded atoms [6]. The bromine substituent exhibits a region of positive electrostatic potential opposite to the carbon-bromine bond, functioning as an electrophilic site for halogen bonding [6] [7].

Computational studies demonstrate that bromine atoms in alkyl bromide systems can participate in multiple halogen bonding geometries, including linear Br⋯N interactions and bifurcated Br⋯O contacts [7]. The halogen bonding capability of 7-(2-bromoethyl)pentadecane enables the formation of infinite one-dimensional chains through head-to-tail arrangements [8]. These linear supramolecular polymers are stabilized by Br⋯Br and Br⋯H non-bonding interactions with contact distances ranging from 3.25 to 3.58 Ångströms [7].

The supramolecular architectures formed through halogen bonding exhibit characteristic structural features dependent on the electronic environment surrounding the bromine atom [7]. Type-I halogen bonding interactions occur when the bromine acts as an electrophile through its sigma-hole region, while Type-II interactions involve the bromine functioning as a nucleophile through its belt of negative electrostatic potential [7]. Natural bond orbital analysis reveals that antibonding molecular orbitals with respect to carbon-bromine bonds are located along the same directions as the sigma-holes, confirming the orbital basis for these interactions [7].

Halogen Bonding TypeDistance Range (Å)Interaction Energy (kJ/mol)Geometry
Br⋯N Linear2.8-3.215-25 [7]Linear
Br⋯O Bifurcated3.3-3.58-15 [7]Bent
Br⋯Br Contact3.4-3.65-12 [7]Variable
Br⋯H Interaction2.9-3.16-10 [8]Linear

Alkyl Chain Length Effects on Molecular Packing Efficiency

The fifteen-carbon alkyl chain length of 7-(2-bromoethyl)pentadecane significantly influences molecular packing efficiency and conformational behavior in material systems [9] [10]. Research demonstrates that alkyl chain length modifications directly affect molecular packing motifs, with compounds containing chains of fifteen or more carbons typically adopting lamellar herringbone packing structures [10]. The molecular packing efficiency correlates with the alkyl chain length through multiple mechanisms including van der Waals interactions, steric effects, and conformational entropy considerations [9] [11].

Conformational analysis reveals that the pentadecane backbone preferentially adopts all-trans configurations at low temperatures, maximizing intermolecular packing density [12]. Infrared spectroscopy studies of related alkyl chain systems indicate that symmetric and asymmetric methylene stretching frequencies appear at 2846 and 2915 wavenumbers respectively at 50 Kelvin, consistent with predominantly trans conformational arrangements [12]. Temperature-dependent studies show that gauche conformers become increasingly populated at elevated temperatures, with approximately twenty percent of chains retaining all-trans conformations at 300 Kelvin [12].

The molecular packing efficiency demonstrates clear dependencies on alkyl chain length, with longer chains generally providing enhanced van der Waals stabilization but reduced conformational flexibility [11]. Excess molar volume measurements for pentadecane-containing systems indicate that molecular packing becomes increasingly efficient as chain length approaches fifteen carbons, beyond which steric effects begin to limit optimal arrangements [11]. The presence of the bromoethyl substituent at the seventh position introduces asymmetry that affects both intra- and intermolecular packing geometries [12].

Molecular dynamics simulations reveal that alkyl chain conformational mobility decreases with increasing chain length, particularly for chains exceeding twelve carbons [12] [13]. The seventh position substitution creates a branching point that influences the overall molecular shape and packing behavior [13]. Computational studies demonstrate that the alkyl chain diameter effectively increases with gauche fraction, reducing volume density and affecting the overall material properties [13].

Chain Length (Carbons)Packing MotifMelting Point (°C)Density (g/cm³)
12Herringbone45-500.985 [11]
15Lamellar65-700.997 [14]
18Lamellar85-901.005 [11]
20Lamellar95-1001.010 [11]

The alkyl chain length effects extend beyond simple packing considerations to influence charge transport properties in organized systems [9]. Studies of related compounds demonstrate that π-π stacking systems exhibit decreased charge mobility with increasing alkyl chain length due to displaced stacking along the molecular short axis [9]. Conversely, herringbone stacking systems show increased charge mobility with longer alkyl chains, attributed to enhanced π⋯π interactions along the stacking direction [9].

XLogP3

9.2

Exact Mass

318.19221 g/mol

Monoisotopic Mass

318.19221 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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